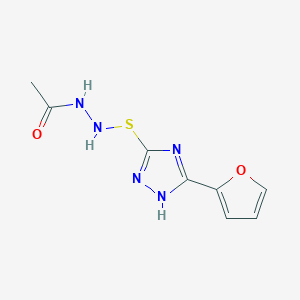
N'-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is a heterocyclic compound that features a furan ring, a triazole ring, and a thioacetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide typically involves the following steps:
Formation of the Furan-2-yl Triazole: The initial step involves the synthesis of the 3-(Furan-2-yl)-1H-1,2,4-triazole. This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiocarbohydrazide under reflux conditions.
Thioacetohydrazide Formation: The next step involves the introduction of the thioacetohydrazide group. This is typically done by reacting the furan-2-yl triazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide involves its interaction with microbial cell membranes and enzymes. The compound is believed to inhibit the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of cell wall synthesis and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-yl Triazole Derivatives: These compounds share the furan and triazole rings but may have different substituents.
Thioacetohydrazide Derivatives: Compounds with similar thioacetohydrazide groups but different heterocyclic rings.
Uniqueness
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is unique due to its combination of a furan ring, a triazole ring, and a thioacetohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H9N5O2S |
|---|---|
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
N'-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C8H9N5O2S/c1-5(14)10-13-16-8-9-7(11-12-8)6-3-2-4-15-6/h2-4,13H,1H3,(H,10,14)(H,9,11,12) |
InChI-Schlüssel |
GPSMFDYIAHBMRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNSC1=NNC(=N1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




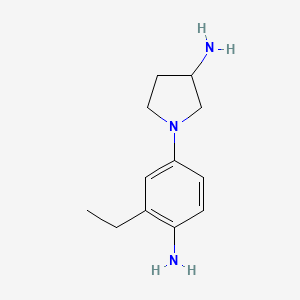
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
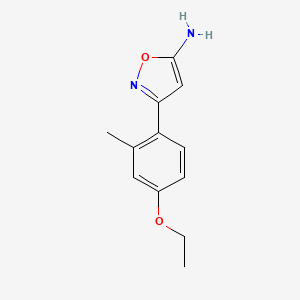
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
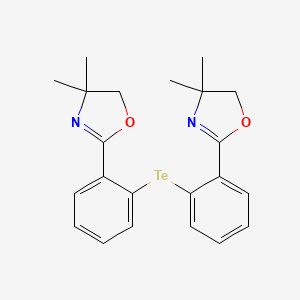
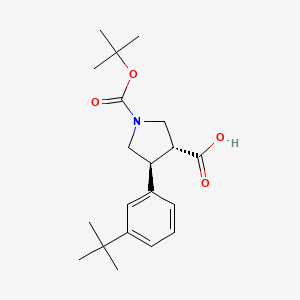


![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
